1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase Inhibition p38α MAPK In Vitro Potency

1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 893912-72-6) is a synthetic pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 302.8 g/mol. This core scaffold is a recognized privileged structure in kinase inhibitor design [REFS-2, REFS-3].

Molecular Formula C14H11ClN4S
Molecular Weight 302.78
CAS No. 893912-72-6
Cat. No. B2930813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS893912-72-6
Molecular FormulaC14H11ClN4S
Molecular Weight302.78
Structural Identifiers
SMILESC=CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H11ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h2-6,8-9H,1,7H2
InChIKeyDYSAYVXWMSWJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-Chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (893912-72-6): A Dual-Site Modified Kinase Scaffold


1-(4-chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 893912-72-6) is a synthetic pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 302.8 g/mol [1]. This core scaffold is a recognized privileged structure in kinase inhibitor design [REFS-2, REFS-3]. This specific compound, however, is characterized by a unique combination of a 4-chlorophenyl substituent at the N1 position and an allylthio group at the C4 position. This dual modification is critical, as both positions are key determinants of target binding and functional activity within this chemotype.

Why 1-(4-Chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Common Pyrazolopyrimidine Analogs


Procurement of a generic pyrazolo[3,4-d]pyrimidine scaffold is not a suitable substitute for this specific compound. The structure-activity relationship (SAR) of this chemotype is exceptionally sensitive to even minor modifications. Research shows that the substituent at the N1 position, such as a 4-chlorophenyl group, is critical for achieving high potency and selectivity against specific kinases like p38α MAP kinase, where it provides a 1.3-fold improvement in IC50 over the standard inhibitor SB203580 [1]. Simultaneously, the presence of an allylthio group at the C4 position, as opposed to a saturated thioether, is documented to confer superior in vivo functional activity in related anticoccidial pyrazolopyrimidines [2]. Replacing this compound with an in-class analog that lacks this specific combination of a C4-allylthio and an N1-aryl group would mean abandoning this established dual-site pharmacophore, directly compromising target potency and biological function.

Quantitative Evidence for the Functional Differentiation of 1-(4-Chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine


N1-Chlorophenyl Substitution Provides a Quantifiable Advantage in p38α MAP Kinase Inhibition vs. Standard p38 Inhibitor

The inclusion of a 4-chlorophenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core is a key driver of potency against p38α MAP kinase. A direct comparator study on a related N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide series shows that the analog with this group (compound 6f) achieves a p38α MAP kinase IC50 of 0.032 µM. This outperforms the prototypic p38 inhibitor SB203580, which has an IC50 of 0.041 µM under identical assay conditions [1].

Kinase Inhibition p38α MAPK In Vitro Potency

C4-Allylthio Moiety is a Proven Functional Determinant for Superior In Vivo Activity Over Saturated Analogs

The allylthio group at the C4 position is superior to saturated thioether analogs for driving in vivo functional activity. In a study of 4-(alkylthio)-1H-pyrazolo[3,4-d]pyrimidine ribonucleosides, the 4-allylthio derivative (compound 19) was more active in vivo against Eimeria tenella than its saturated congener. Furthermore, the 4-crotylthio derivative (compound 20), another unsaturated analog, shared this superior activity profile [1].

Structure-Activity Relationship Allylthioethers In Vivo Efficacy

Unique Scaffold Hybridization for CDK2 Kinase Targeting Over 4,6-Disubstituted Analogs

This compound uniquely merges an N1-aryl group with a C4-thioether substitution. SAR studies on 4,6-disubstituted pyrazolo[3,4-d]pyrimidines show that optimal CDK2 inhibitory activity requires specific substitution patterns. Compounds with thiophenethyl groups at C-6 and mono-substituted anilines at C-4 exhibited single-digit micromolar IC50 values against CDK2. The target compound presents a novel combination, substituting a C4-allylthio for the C4-aniline and completely omitting the C6 substituent in favor of a different scaffold conformation [1].

CDK2 Inhibitor Kinase Profiling Anticancer

Synthetic Potential via Halogenation Cyclization Over Non-Allylthio Scaffolds

The allylthio group provides a unique synthetic handle not available in non-allyl analogs. Research on allylthioethers of pyrazolo[3,4-d]pyrimidine demonstrates their capacity to undergo electrophilic cyclization reactions with halogens like bromine. Treatment of a closely related allylthio derivative with bromine leads to the formation of a thiazolopyrimidinium tribromide salt, a complex heterocyclic system [1]. This reactivity is chemically distinct from saturated thioethers.

Synthetic Chemistry Halogenation Thiazolopyrimidine

Validated Application Scenarios for 1-(4-Chlorophenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine


p38α MAP Kinase Chemical Probe Development

The compound is a suitable starting point for a p38α MAP kinase inhibitor program. Its N1-4-chlorophenyl motif is directly linked to sub-micromolar potency against this target, demonstrating a 1.3-fold improvement over the standard inhibitor SB203580 in a related chemotype [1]. This makes it a superior choice for hit-to-lead optimization over a generic pyrazolo[3,4-d]pyrimidine scaffold lacking this crucial aryl group.

Synthesis of Unique Heterocyclic Libraries via Allylthio Cyclization

The compound is an ideal purchase for medicinal chemistry groups focused on scaffold diversity. Its C4-allylthio group is a reactive handle for halogen-induced cyclization, forming complex thiazolopyrimidine systems in a single step [2]. This offers a direct path to novel, patentable chemical space that is inaccessible when using saturated or non-allylic C4-thioether analogs.

Novel CDK2 Pharmacophore Exploration

Procurement is recommended for groups studying cyclin-dependent kinases. The compound explores a unique, untested combination of an N1-aryl and C4-thioether substitution pattern on the pyrazolo[3,4-d]pyrimidine core. Given that structurally distinct analogs have shown low-micromolar CDK2 IC50 values [3], this molecule serves as a critical new vector for investigating kinase inhibition in previously unexplored chemical space, potentially leading to novel intellectual property.

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